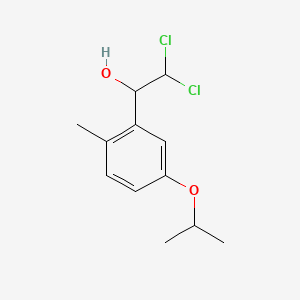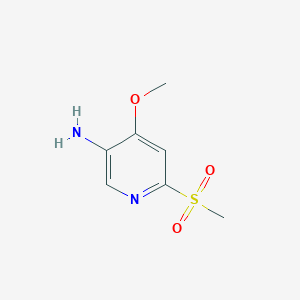
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butylamine with a suitable precursor containing the diazepane ring. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under controlled conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages in terms of sustainability and versatility compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets through various pathways. The tert-butyl group can influence the compound’s reactivity and stability, affecting its binding to enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Tert-butylamine: A simpler compound with a tert-butyl group and an amine functional group.
3,7,7-trimethyl-1,4-diazepane: A similar diazepane compound without the tert-butyl group.
Tert-butyl carbamate: Contains a tert-butyl group and a carbamate functional group.
Uniqueness
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate is unique due to the combination of the tert-butyl group and the diazepane ring. This combination imparts specific reactivity and stability characteristics that are not found in simpler compounds. The presence of the tert-butyl group can also influence the compound’s interaction with biological targets, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl (3S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10-9-15(11(16)17-12(2,3)4)13(5,6)7-8-14-10/h10,14H,7-9H2,1-6H3/t10-/m0/s1 |
InChI Key |
BOOCKRWZIYDTPR-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN(C(CCN1)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(C(CCN1)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






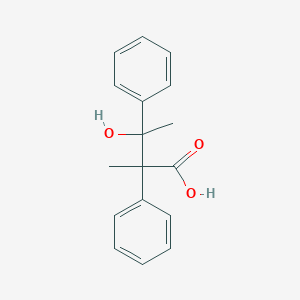
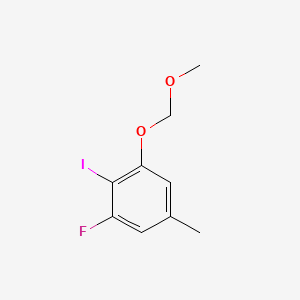
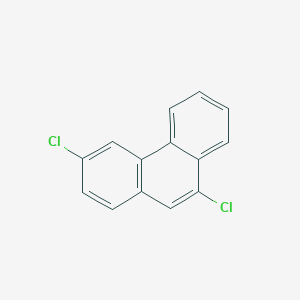

![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)

